molecular formula C22H25N7O B2456652 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide CAS No. 1797718-92-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B2456652
CAS No.: 1797718-92-3
M. Wt: 403.49
InChI Key: LEQDQLKVVPODOX-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is recognized for its exceptional brain permeability and strong target engagement , making it a critical tool for investigating RIPK1-driven pathophysiology in both peripheral and central nervous system contexts. Its primary research value lies in probing the mechanism of necroptosis, a form of programmed cell death distinct from apoptosis, which is implicated in a wide range of inflammatory and degenerative diseases. Preclinical studies have utilized this inhibitor to demonstrate the central role of RIPK1 in animal models of Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) , where its administration was shown to alleviate neuroinflammation, protect oligodendrocytes, and improve functional outcomes. By specifically and potently inhibiting the kinase activity of RIPK1, this compound allows researchers to dissect the contribution of this key node in the TNFα signaling pathway to disease pathogenesis, offering significant potential for validating RIPK1 as a therapeutic target in neurological disorders and chronic inflammatory conditions.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c30-22(25-19-7-3-5-16-4-1-2-6-18(16)19)17-10-12-28(13-11-17)20-8-9-21(27-26-20)29-15-23-14-24-29/h1-2,4,6,8-9,14-15,17,19H,3,5,7,10-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQDQLKVVPODOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a novel synthetic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C20H24N6OC_{20}H_{24}N_{6}O with a molecular weight of approximately 392.45 g/mol. The structure features a triazole ring, a pyridazine moiety, and a tetrahydronaphthalene group, which are known to contribute to various biological activities.

Antimicrobial Activity

Studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown that derivatives similar to this compound have minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The tetrahydronaphthalene moiety has been linked to cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values lower than 10 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative activity . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antioxidant Activity

Research has also highlighted the antioxidant properties of compounds containing tetrahydronaphthalene structures. These compounds scavenge free radicals effectively and reduce oxidative stress markers in biological systems. The antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) demonstrated that a closely related triazole-pyridazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported an MIC of 15 µg/mL for S. aureus, showcasing the potential of triazole-containing compounds in treating bacterial infections .

Case Study 2: Anticancer Mechanisms

In a preclinical study evaluating the anticancer effects of similar compounds on colorectal cancer cells, it was found that treatment with these derivatives led to a significant decrease in cell viability (up to 85% at 20 µM). The study suggested that these compounds induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Biological Activity Mechanism IC50/MIC Values
AntimicrobialInhibition of bacterial growthMIC = 31.25 µg/mL
AnticancerInduction of apoptosisIC50 < 10 µM (MCF-7 cells)
AntioxidantScavenging free radicalsNot quantified

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological profile?

The compound integrates a piperidine ring, pyridazine core, and 1,2,4-triazole moiety, which collectively enable interactions with biological targets (e.g., kinases, receptors). The tetrahydronaphthalen-1-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and regioselectivity, as misassignment can lead to erroneous activity interpretations .

Q. What synthetic routes are commonly employed for this compound, and what are their yield limitations?

Multi-step synthesis typically involves coupling a pre-functionalized pyridazine-triazole intermediate with a tetrahydronaphthalen-1-yl-substituted piperidine-carboxamide. Key steps include:

  • Step 1 : Formation of the pyridazine-triazole core via nucleophilic substitution (e.g., 1H-1,2,4-triazole at position 6 of pyridazine).
  • Step 2 : Piperidine-carboxamide coupling using EDCI/HOBt or similar activating agents. Reported yields range from 6% to 39% for analogous compounds, with lower yields attributed to steric hindrance during coupling .

Q. How is purity validated, and what thresholds are acceptable for in vitro assays?

Reverse-phase HPLC with UV detection (≥95% purity) and LC-MS for mass confirmation are standard. Impurities >5% may confound biological assays, particularly in kinase inhibition studies where off-target effects are common .

Advanced Research Questions

Q. How can conflicting cytotoxicity data in different cell lines be systematically addressed?

Discrepancies may arise from variations in cell permeability, metabolic activity, or off-target effects. A three-tiered approach is recommended:

  • Tier 1 : Replicate assays across multiple cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols.
  • Tier 2 : Perform target engagement assays (e.g., thermal shift assays) to confirm binding to the intended kinase/receptor.
  • Tier 3 : Use CRISPR knockouts to isolate target-specific effects .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Backbone modification : Introduce polar groups (e.g., hydroxyl, amine) on the tetrahydronaphthalene ring.
  • Prodrug approaches : Esterification of the carboxamide to enhance membrane permeability.
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies .

Q. How can reaction yields be improved for large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable).
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Methodological Considerations

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

  • NOESY NMR : Determines spatial proximity of protons in the piperidine and tetrahydronaphthalene moieties.
  • Vibrational circular dichroism (VCD) : Assigns absolute configuration for chiral centers.
  • Single-crystal XRD : Gold standard for confirming 3D structure .

Q. How should researchers design selectivity assays against structurally related kinases?

Use a panel of 10–15 kinases from the same family (e.g., AGC or CAMK kinase families) at ATP concentrations near physiological levels (1 mM). Counter-screening with unrelated kinases (e.g., tyrosine kinases) identifies off-target effects. Data normalization to staurosporine (broad-spectrum inhibitor) controls is critical .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

Poor correlation often stems from metabolic instability or inadequate pharmacokinetics. Solutions include:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify degradation pathways.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Adjust dosing regimens based on half-life and AUC data.
  • Isotope labeling : Track compound distribution via 14C or 3H tagging .

Q. What experimental controls mitigate batch-to-batch variability in biological assays?

  • Internal standards : Spiked controls (e.g., staurosporine for cytotoxicity assays).
  • Blinded replicates : Minimize operator bias in high-throughput screens.
  • Stability testing : Pre-assay HPLC analysis to confirm compound integrity under assay conditions .

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